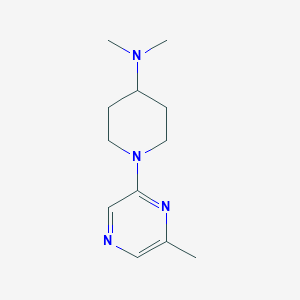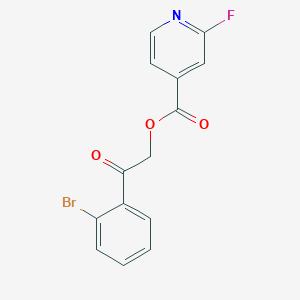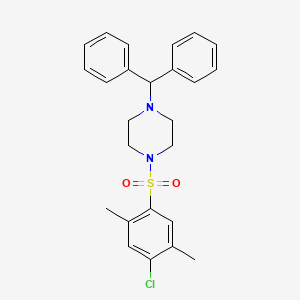![molecular formula C15H16ClNO3S B2722466 4'-chloro-N-(2-methoxyethyl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 667911-77-5](/img/structure/B2722466.png)
4'-chloro-N-(2-methoxyethyl)-[1,1'-biphenyl]-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Chloro-N-(2-methoxyethyl)-4-biphenylsulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a biphenyl group, a sulfonamide group, and a chloro substituent
Méthodes De Préparation
The synthesis of 4’-chloro-N-(2-methoxyethyl)-4-biphenylsulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobiphenyl and 2-methoxyethylamine.
Sulfonation: The biphenyl compound undergoes sulfonation using a sulfonating agent like chlorosulfonic acid to introduce the sulfonamide group.
Amidation: The sulfonated biphenyl is then reacted with 2-methoxyethylamine under controlled conditions to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
4’-Chloro-N-(2-methoxyethyl)-4-biphenylsulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4’-Chloro-N-(2-methoxyethyl)-4-biphenylsulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of enzymes or receptors.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It is used in biological assays to investigate its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 4’-chloro-N-(2-methoxyethyl)-4-biphenylsulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the biphenyl group provides hydrophobic interactions. These interactions can inhibit the activity of the target enzyme or receptor, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar compounds to 4’-chloro-N-(2-methoxyethyl)-4-biphenylsulfonamide include:
4’-Chloro-N-(2-methoxyethyl)benzamide: This compound has a similar structure but lacks the biphenyl group, which may result in different biological activities.
4’-Chloro-N-(2-methoxyethyl)-4-biphenylcarboxamide: This compound has a carboxamide group instead of a sulfonamide group, which can affect its chemical reactivity and applications.
4’-Chloro-N-(2-methoxyethyl)-4-biphenylsulfone: This compound is an oxidized derivative of the sulfonamide, with different chemical and biological properties.
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-N-(2-methoxyethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S/c1-20-11-10-17-21(18,19)15-8-4-13(5-9-15)12-2-6-14(16)7-3-12/h2-9,17H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAZUVMZLFZQFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(2-chlorophenyl)methyl]sulfanyl}-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2722388.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-fluorobenzamide](/img/structure/B2722391.png)

![methyl 1-[2-(1,3-benzodioxol-5-yl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-imidazole-4-carboxylate](/img/structure/B2722394.png)
![2-{[(3-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B2722395.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-chlorobenzamide](/img/structure/B2722397.png)
![(2-{[3-(4-Methoxyphenyl)propanoyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B2722398.png)





